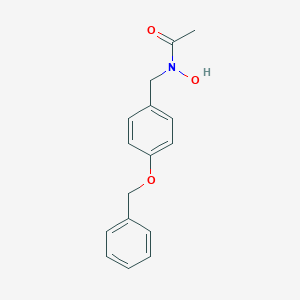
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Cat. No. B024500
Key on ui cas rn:
106328-28-3
M. Wt: 271.31 g/mol
InChI Key: LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04738986
Procedure details


Sodium cyanoborohydride (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl) acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.pt. 60°-80°)].






[Compound]
Name
O-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH2:5]([O:12][C:13]1[CH:21]=[CH:20][C:16]([CH:17]=[N:18][OH:19])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:22](OC(=O)C)(=[O:24])[CH3:23].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.CO.C(OCC)(=O)C.O>[CH2:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:17][N:18]([C:22](=[O:24])[CH3:23])[OH:19])=[CH:20][CH:21]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=NO)C=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
22.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
[Compound]
|
Name
|
O-acetyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(cooling)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(CN(O)C(C)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
